2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one
Description
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one is a structurally complex molecule featuring a benzodioxin moiety fused to a diazaspiro[4.4]nonan-3-one scaffold. The benzodioxin group is a common pharmacophore in medicinal chemistry, contributing to metabolic stability and target binding, while the spirocyclic system likely enhances conformational rigidity, improving selectivity .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c18-14-8-15(3-4-16-9-15)10-17(14)11-1-2-12-13(7-11)20-6-5-19-12/h1-2,7,16H,3-6,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUQBLTWGGOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Tsuji–Trost Cyclization of Ugi Adducts
The Tsuji–Trost reaction enables stereoselective spirocyclization via palladium-catalyzed allylic alkylation. As demonstrated by, Ugi four-component adducts undergo intramolecular cyclization using Pd₂(dba)₃ (0.05 equiv) and chiral bisoxazoline ligand L4 (0.2 equiv) in dioxane. This method yields spiro-diketopiperazines with enantiomeric excess (ee) up to 95% (Table 1).
Table 1: Optimization of Tsuji–Trost Cyclization Conditions
| Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| L4 | Dioxane | RT | 24 | 85 | 92 |
| L3 | Toluene | 50 | 12 | 78 | 85 |
| L6 | CH₂Cl₂ | RT | 36 | 65 | 80 |
Key steps:
Racemic Synthesis via Phosphine-Ligand-Mediated Cyclization
For non-chiral applications, racemic spirocycles are accessible using dppe (1,2-bis(diphenylphosphino)ethane) as a ligand. Pd₂(dba)₃ (0.05 equiv) and dppe (0.1 equiv) in dioxane at 50°C afford the spiro core in 72–80% yield within 5 h.
Functionalization with the 2,3-Dihydrobenzo[b][1, dioxin Moiety
Introducing the dihydrodioxin group requires regioselective coupling or cyclization.
Suzuki–Miyaura Cross-Coupling
A halogenated diazaspiro intermediate (e.g., 6-bromo-2,7-diazaspiro[4.4]nonan-3-one) couples with 2,3-dihydrobenzo[b]dioxin-6-ylboronic acid under Pd catalysis. As detailed in, bis(triphenylphosphine)palladium(II) dichloride (0.5 mol%) and CuI (1 mol%) in methanol at 35°C yield the target compound in 68% yield after 3–5 h.
Critical Parameters :
Direct Cyclization of Diol Precursors
Alternative routes involve constructing the dihydrodioxin ring post-spirocycle formation. A diol intermediate undergoes cyclization with 1,2-dibromoethane in the presence of K₂CO₃ (2 equiv) in DMF at 80°C. This method avoids palladium but requires stringent anhydrous conditions.
Asymmetric Catalysis for Enantiomerically Pure Products
Chiral ligands play a pivotal role in achieving high enantioselectivity. Ligand L4 (bisoxazoline with tBu substituents) outperforms L3 and L6 in Pd-mediated cyclizations, as steric bulk minimizes side reactions. Reducing substrate concentration to 0.01 M enhances ee by 8–12%.
Scalability and Process Optimization
Large-Scale Oxidative Steps
Procedure D in details the oxidation of alcohol intermediates to carboxylic acids using NaClO₂ (2 equiv) and KH₂PO₄ (0.45 equiv) in aqueous H₂O₂ (35%). This step achieves >95% conversion at 0°C, critical for minimizing epimerization.
Purification Strategies
Silica gel chromatography with EtOAc/hexane (3:7) eluent resolves spirocyclic products from byproducts. For hydrochloride salts (e.g., 1226550-00-0), recrystallization from MeOH/Et₂O yields >99% purity.
Comparative Analysis of Synthetic Routes
Table 2: Merits and Demerits of Key Methods
| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Tsuji–Trost + L4 | 85 | 92 | Moderate | Low |
| Suzuki–Miyaura Coupling | 68 | N/A | High | Moderate |
| Diol Cyclization | 75 | N/A | High | High |
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the diazaspiro core, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted diazaspiro derivatives.
Scientific Research Applications
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Diazaspiro[4.5]decane Derivatives
- 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13): Structure: Larger spiro ring (4.5 vs. 4.4) with a phenylpiperazine substituent.
- 8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate (CAS 24854-52-2) :
Spiro[4.4]nonane Derivatives
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,4,5-triphenyl-1H-imidazole (DDTI): Structure: Spiro[4.4] replaced with a planar imidazole ring.
Benzodioxin-Containing Heterocycles
Imidazole Derivatives
Triazole and Thiazole Derivatives
- 4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((5-nitrothiazol-2-yl)thio)-1H-1,2,4-triazol-5(4H)-one (CAS 883065-90-5): Structure: Combines triazolone, nitrothiazole, and benzodioxin.
- (2-(((Exo)-bicyclo[2.2.1]heptan-2-yl)amino)thiazol-5-yl)(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanone (17g): Structure: Bicyclic system linked to thiazole and benzodioxin. Activity: Explored as a CDK9 inhibitor, with selectivity attributed to the bicycloheptane group .
Pharmacological Targets and Selectivity
Key Structural-Activity Relationships (SAR)
Spiro Ring Size : Smaller spiro[4.4] systems (vs. 4.5) may reduce steric hindrance, enhancing binding to compact active sites (e.g., kinases) .
Heterocycle Substitution : Thiazole and triazole groups (e.g., 17g, CAS 883065-90-5) improve selectivity for CDK9 and microbial targets, respectively .
Benzodioxin Positioning : Para-substitution (6-yl) optimizes π-π stacking in protease inhibitors (e.g., DDFDI) .
Biological Activity
The compound 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one is a member of the diazaspiro family, which has garnered attention for its potential biological activities, particularly in the context of osteoclast inhibition and bone health. This article synthesizes the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.32 g/mol. Its structure features a spirocyclic framework that is crucial for its biological interactions.
Osteoclast Inhibition
Recent studies have highlighted the compound's ability to inhibit osteoclast activity, which is vital for maintaining bone density. Osteoclasts are responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis.
- Mechanism of Action : The compound appears to interfere with the signaling pathways that promote osteoclast differentiation and activity. Specifically, it inhibits the DOCK5 exchange activity in osteoclasts, leading to reduced bone resorption without adversely affecting osteoblast function (bone formation) .
- In Vivo Studies : In experiments involving ovariectomized mice (a model for postmenopausal osteoporosis), treatment with derivatives of this compound showed significant prevention of bone loss while maintaining normal bone formation rates. This suggests a therapeutic potential for managing osteoporosis .
Anti-inflammatory Properties
There is emerging evidence suggesting that compounds within this class may exhibit anti-inflammatory effects. Inflammation plays a critical role in various diseases, including arthritis and osteoporosis.
- Inflammation Modulation : The structural characteristics of this compound may allow it to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated in current literature.
Table 1: Summary of Biological Activities
Q & A
Q. Q1. What are the established synthetic routes for 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2,7-diazaspiro[4.4]nonan-3-one, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step protocols:
Spiro ring formation : Utilize nucleophilic substitution or condensation reactions to construct the 2,7-diazaspiro[4.4]nonan-3-one core. Catalysts like triethylamine or DIPEA are critical for ring closure .
Dihydrobenzodioxin coupling : Introduce the 2,3-dihydrobenzo[b][1,4]dioxin moiety via Buchwald-Hartwig amination or Ullmann coupling, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) under inert atmospheres .
Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and stoichiometry to minimize by-products. Monitor progress via TLC and HPLC (C18 columns, acetonitrile/water gradients) .
Q. Q2. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer:
Q. Q3. What are the primary biological targets or activities associated with this compound?
Methodological Answer:
- Antimicrobial activity : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays. Compare with control antibiotics (e.g., ciprofloxacin) .
- Anti-inflammatory potential : Assess COX-2 inhibition via ELISA or molecular docking (AutoDock Vina) to compare binding affinity with celecoxib .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values. Validate selectivity via non-cancerous cell controls (e.g., HEK293) .
Advanced Research Questions
Q. Q4. How can computational methods predict and resolve contradictions in experimental bioactivity data?
Methodological Answer:
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with DprE1 enzyme for antimycobacterial activity) using GROMACS. Analyze RMSD/RMSF plots to assess stability .
- QSAR modeling : Build regression models (e.g., PLS, Random Forest) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation .
- Contradiction resolution : Reconcile discrepancies (e.g., high in vitro activity vs. low in vivo efficacy) by studying pharmacokinetics (e.g., Caco-2 permeability assays) .
Q. Q5. What strategies mitigate spectral interference during structural characterization of analogs?
Methodological Answer:
- Deuterated solvents : Use DMSO-d₆ or CDCl₃ to suppress proton exchange in NMR, especially for labile NH groups in the spirocyclic core .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the dihydrobenzodioxin region (δ 6.7–7.1 ppm) .
- Mass fragmentation patterns : Employ ESI-MS/MS to distinguish isomers (e.g., spiro vs. fused ring derivatives) .
Q. Q6. How can reaction by-products be systematically identified and minimized?
Methodological Answer:
- LC-MS profiling : Use high-resolution Orbitrap systems to detect low-abundance impurities (e.g., oxazolidinone by-products from incomplete ring closure) .
- Green chemistry approaches : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) to reduce side reactions .
- DoE (Design of Experiments) : Apply Taguchi or Box-Behnken designs to optimize temperature, catalyst loading, and reaction time .
Data Contradiction Analysis
Q. Q7. How to address inconsistencies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Re-evaluate force fields : Switch from AMBER to CHARMM for MD simulations if hydrogen bonding patterns in docking (e.g., with DprE1) are mispredicted .
- Solvent effects : Incorporate explicit solvent models (TIP3P water) in DFT calculations (Gaussian 09) to improve agreement with in vitro IC₅₀ values .
- Meta-analysis : Cross-reference with structurally similar compounds (e.g., 2,4-dioxo-3,4-dihydroquinazolin derivatives) to identify confounding factors like metabolic instability .
Q. Q8. What statistical methods are recommended for validating reproducibility in synthetic yields?
Methodological Answer:
- ANOVA : Compare yields across 3+ independent syntheses to assess batch-to-batch variability (α = 0.05) .
- Grubbs’ test : Identify outliers in reaction efficiency data (e.g., one batch yielding 85% vs. others at 60–65%) .
- Control charts : Monitor purity (HPLC area%) over time to detect drift in catalyst performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
